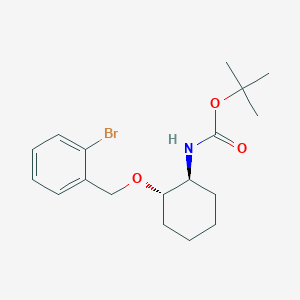

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Description

Properties

Molecular Formula |

C18H26BrNO3 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate |

InChI |

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1 |

InChI Key |

CWEFIPUMTQHCKT-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=CC=C2Br |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Cyclohexylamine

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

Cyclohexylamine + Boc₂O → Boc-protected cyclohexylamine

Etherification with 2-Bromobenzyl Bromide

The 2-bromobenzyloxy group can be introduced via nucleophilic substitution (SN2) or Mitsunobu reaction.

Method A: SN2 Reaction

Boc-protected cyclohexanol + 2-Bromobenzyl bromide → Target compound

- Base: NaH, K₂CO₃, or DBU.

- Solvent: DMF or THF.

- Temperature: 0°C to reflux.

Challenges : - Requires a good leaving group (e.g., hydroxyl activated as a tosylate or mesylate).

- Stereochemical inversion may affect trans configuration.

Method B: Mitsunobu Reaction

Boc-protected cyclohexanol + 2-Bromobenzyl alcohol → Target compound

Stereochemical Control

The trans configuration at C2 and C5 may arise from:

- Ring-opening of epoxides : Selective nucleophilic attack on a cyclohexene oxide intermediate.

- Chiral resolution : Use of chiral auxiliaries or chromatography to separate diastereomers.

Representative Procedure (Hypothetical)

Step 1: Boc Protection

- Dissolve trans-2-aminocyclohexanol (1.0 equiv) in dry THF.

- Add Boc₂O (1.2 equiv) and TEA (2.0 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with ethyl acetate, and concentrate to obtain trans-tert-butyl (2-hydroxycyclohexyl)carbamate.

Step 2: Etherification via Mitsunobu Reaction

- Dissolve trans-tert-butyl (2-hydroxycyclohexyl)carbamate (1.0 equiv) and 2-bromobenzyl alcohol (1.5 equiv) in dry DCM.

- Add PPh₃ (1.5 equiv) and DEAD (1.5 equiv) at 0°C.

- Stir at room temperature for 24 hours.

- Purify via flash chromatography (hexane/ethyl acetate) to isolate the target compound.

Yield : ~60–70% (estimated based on analogous Mitsunobu reactions).

Critical Analysis of Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Stereochemical purity | Use chiral catalysts or enantioselective synthesis. |

| Boc group stability | Avoid strong acids/bases during etherification. |

| Solubility issues | Optimize solvent polarity (e.g., DMF for SN2). |

Alternative Routes

- Reductive Amination : Condensation of a ketone intermediate with 2-bromobenzyloxyamine, followed by Boc protection.

- Enzymatic Resolution : Lipase-mediated kinetic resolution to obtain the trans isomer.

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Mitsunobu reaction | High stereochemical fidelity | Costly reagents (PPh₃, DEAD) |

| SN2 substitution | Economical | Risk of racemization |

| Enzymatic resolution | Eco-friendly, high enantioselectivity | Longer reaction times |

Chemical Reactions Analysis

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Several analogs differ in the halogen type or position on the benzyl group (Table 1):

- Trans-tert-butyl (2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate (CAS: N/A): Substitutes 2-bromo with 4-bromo-2-fluoro, altering electronic properties and steric bulk .

- Trans-tert-butyl (2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate (CAS: N/A): Chlorine replaces bromine, reducing molecular weight and polarizability .

Table 1: Substituent-Based Comparisons

| Compound Name | Substituent | CAS | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-bromobenzyl | 2007916-69-8 | 384.31 | High steric hindrance at ortho position |

| 4-Bromo-2-fluorobenzyl analog | 4-bromo-2-fluoro | N/A | ~402.28* | Increased electronegativity |

| 4-Bromobenzyl analog | 4-bromobenzyl | 1958100-53-2 | 384.31 | Para substitution enhances symmetry |

| 3-Chlorobenzyl analog | 3-chlorobenzyl | N/A | ~338.84* | Lower molecular weight; chlorine inertness |

*Estimated based on molecular formula.

Variations in the Core Structure

Cyclopropane vs. Cyclohexyl Core

Compounds like tert-butyl (4-(((trans)-2-(4-((3-bromobenzyl)oxy)phenyl)cyclopropyl)amino)cyclohexyl)carbamate (CAS: N/A) replace the cyclohexyl group with a cyclopropane ring, increasing ring strain and rigidity . This structural change impacts conformational flexibility and binding affinity in biological systems.

Heteroaromatic Systems

Intermediate BM (tert-butyl (4-(((trans)-2-(6-bromopyridin-3-yl)cyclopropyl)amino)cyclohexyl)carbamate) incorporates a pyridine ring instead of benzene, introducing nitrogen-based hydrogen bonding capabilities . Such analogs are often explored for enhanced solubility or target-specific interactions.

Biological Activity

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 384.31 g/mol

- Functional Groups : The compound features a tert-butyl group, a bromobenzyl ether moiety, and a cyclohexyl backbone.

The stereochemistry of this compound is significant, as the (1R,2R) configuration influences its biological interactions and reactivity profile.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes. For instance, it has been noted for its ability to interact with enzymes that play roles in inflammation and pain modulation.

- Receptor Binding : The bromobenzyl group enhances the compound's affinity for hydrophobic pockets in proteins, facilitating binding to various receptors. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic properties .

Biological Activity Overview

The compound has shown potential in various pharmacological applications. Below is a summary of its observed biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Exhibits properties that may reduce inflammation in experimental models. |

| Analgesic | Demonstrated potential pain-relieving effects in animal studies. |

| Enzyme Inhibition | Inhibits enzymes that are critical in metabolic pathways related to disease. |

| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators.

- Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains, revealing moderate activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 100 µM .

- Pharmacological Profiling : In vivo studies have suggested that derivatives of this compound can significantly alleviate pain in rodent models, indicating its potential as a therapeutic agent for pain management.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Reaction of tert-butyl carbamate with 2-bromobenzyl alcohol.

- Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

This synthetic route allows for the introduction of various substituents at the bromine position, enabling further functionalization and optimization for enhanced biological activity .

Q & A

What are the recommended synthetic routes for preparing Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate?

Classification: Basic

Methodological Answer:

The synthesis typically involves coupling a bromobenzyl ether intermediate with a Boc-protected cyclohexylamine derivative. A general procedure includes:

Boc-protection : React the cyclohexanol derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to form the Boc-protected amine .

Etherification : Use Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution to attach the 2-bromobenzyl group to the hydroxyl group of the cyclohexyl moiety .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm stereochemistry via NOESY or X-ray crystallography .

How can reaction conditions be optimized for higher yields of the target compound?

Classification: Advanced

Methodological Answer:

Use factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Central Composite Design (CCD) : Test 3–5 factors (e.g., reaction time, equivalents of Boc₂O, solvent dielectric constant) at multiple levels to identify interactions .

- Response Surface Methodology (RSM) : Model yield as a function of critical parameters. Optimize using software like Design-Expert® or JMP® .

- Robustness Testing : Validate optimized conditions by introducing ±10% variation in key parameters to ensure reproducibility .

What computational tools are effective for predicting regioselectivity in the bromobenzyl ether formation step?

Classification: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for competing reaction pathways (e.g., ortho vs. para substitution) using Gaussian or ORCA software. Solvent effects can be modeled with COSMO-RS .

- Machine Learning (ML) : Train models on existing datasets (e.g., Reaxys or Pistachio) to predict favorable substitution sites based on electronic and steric descriptors .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess kinetic vs. thermodynamic control in regioselectivity .

How can diastereomeric impurities be detected and resolved during synthesis?

Classification: Advanced

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to separate diastereomers. Optimize flow rate and temperature for baseline resolution .

- NMR Analysis : Employ J-resolved spectroscopy or NOESY to distinguish trans/cis configurations. Key signals: cyclohexyl protons (δ 1.2–2.5 ppm) and tert-butyl groups (δ 1.4 ppm) .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to selectively crystallize the trans-isomer, confirmed via single-crystal XRD .

What stability studies are critical for ensuring the compound’s integrity under storage?

Classification: Basic

Methodological Answer:

- Forced Degradation : Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH, UV light) for 7–14 days. Monitor degradation via HPLC-MS .

- Kinetic Stability Analysis : Use Arrhenius plots to extrapolate shelf life from accelerated stability data (e.g., 25°C, 60°C) .

- Moisture Sensitivity : Store in desiccators with silica gel. Avoid prolonged exposure to humidity, which may hydrolyze the carbamate group .

How should researchers address contradictory data in reaction kinetics or product stability?

Classification: Advanced

Methodological Answer:

- Design of Experiments (DoE) : Replicate conflicting experiments under controlled variables to isolate discrepancies (e.g., trace metal contamination, solvent purity) .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., atmospheric oxygen, light exposure) affecting reproducibility .

- Mechanistic Re-evaluation : Re-examine reaction pathways using in situ IR or NMR to detect transient intermediates not accounted for in prior models .

What analytical techniques are recommended for characterizing intermediates and final products?

Classification: Basic

Methodological Answer:

- LC-HRMS : Confirm molecular ions ([M+H]⁺/[M+Na]⁺) with <2 ppm mass accuracy. Use fragmentation patterns to verify functional groups (e.g., bromine isotope patterns) .

- 2D NMR : Assign stereochemistry via COSY (¹H-¹H coupling) and HSQC (¹³C-¹H correlations). Key signals: Boc carbonyl (δ 155–160 ppm in ¹³C) .

- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N percentages .

How can toxicological risks be assessed during handling of this compound?

Classification: Advanced

Methodological Answer:

- In Silico Tox Prediction : Use tools like ProTox-II or ECOSAR to predict acute toxicity (LD50), mutagenicity, and endocrine disruption potential .

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and MTT assays (mammalian cell viability) for preliminary hazard assessment .

- Exposure Controls : Implement fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, lab coats) per OSHA guidelines .

What strategies optimize the Boc-deprotection step without side reactions?

Classification: Advanced

Methodological Answer:

- Acid Selection : Compare TFA (strong, rapid) vs. HCl/dioxane (milder) for selectivity. Monitor via TLC (Rf shift post-deprotection) .

- Microwave Assistance : Reduce reaction time (e.g., 10 min at 80°C) to minimize degradation .

- Scavenger Use : Add triethylsilane to quench carbocation byproducts during TFA-mediated deprotection .

How can researchers validate the compound’s role in multi-step synthesis (e.g., drug intermediates)?

Classification: Advanced

Methodological Answer:

- Retrosynthetic Analysis : Map feasible pathways using CAS SciFinder® or Reaxys, prioritizing steps with >70% yield and minimal protecting groups .

- Scale-up Feasibility : Conduct calorimetry (RC1e®) to assess exothermic risks. Optimize mixing efficiency (e.g., Reynolds number >10,000 for turbulent flow) .

- Intermediate Trapping : Use quenching studies (e.g., D2O for proton exchange) to identify unstable intermediates during telescoped reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.